molecular formula C15H20O2 B129085 Pterosin Z CAS No. 34169-69-2

Pterosin Z

Cat. No. B129085
CAS RN: 34169-69-2
M. Wt: 232.32 g/mol
InChI Key: YKQBHPHKXJKKAB-UHFFFAOYSA-N
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Description

Pterosin Z is a natural product found in various organisms, including the ferns Microlepia substrigosa and Pteridium revolutum . It has been studied for its smooth muscle relaxation activity .


Synthesis Analysis

Pterosin Z and its analogues have been synthesized from the fern Pteridium aquilinum . A novel palladium-catalyzed synthesis of the fern sesquiterpenoid metabolites pterosin

Scientific Research Applications

Antidiabetic Effects

Pterosin A, a compound related to Pterosin Z, demonstrates promising antidiabetic effects. In diabetic mouse models, Pterosin A improved hyperglycemia and glucose intolerance. It showed potential in reversing insulin resistance and enhancing glucose uptake, suggesting its applicability in diabetes treatment (Hsu et al., 2013). Another study found similar antidiabetic properties in different species of ferns, including effects on glucose uptake and protective effects on β-cells (Chen et al., 2015).

Alzheimer's Disease Research

Pterosin derivatives have shown potential in Alzheimer’s disease research. They inhibited enzymes involved in the disease's pathogenesis, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases. These compounds also demonstrated strong blood-brain barrier permeability, essential for effective Alzheimer’s treatment (Jannat et al., 2019).

Cardioprotective Effects

Pterosin B, closely related to Pterosin Z, has shown promise in cardiac hypertrophy treatment. It reduced hypertrophy-related gene expression and protein synthesis, indicating potential therapeutic applications for cardiac dysfunction (Lee et al., 2020).

Cytotoxic Activities

Certain pterosins, including Pterosin B, exhibited cytotoxic activities against various human tumor cell lines. These findings suggest the potential use of pterosins in developing cancer therapies (Lu et al., 2019).

Osteoarthritis Treatment

Pterosin B has shown effectiveness in preventing chondrocyte hypertrophy and osteoarthritis in mice, indicating its potential as a therapeutic agent for joint disorders (Yahara et al., 2016).

properties

IUPAC Name

6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-7-11-8-15(3,4)14(17)13(11)10(2)12(9)5-6-16/h7,16H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQBHPHKXJKKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30955711
Record name 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pterosin Z

CAS RN

34169-69-2
Record name Pterosin Z
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034169692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Hydroxyethyl)-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30955711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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